N'-(2-cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide
説明
N'-(2-Cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide is a secondary amide featuring a cyclohexyl-hydroxyethyl group and a methylsulfanyl-substituted phenyl ring.
特性
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-N'-(2-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-23-15-10-6-5-9-13(15)19-17(22)16(21)18-11-14(20)12-7-3-2-4-8-12/h5-6,9-10,12,14,20H,2-4,7-8,11H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVBIDUBUDQYMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2CCCCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural Analogs and Substituent Effects
Compound A : N-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide
- Structure : Shares the ethanediamide backbone and methylsulfanyl phenyl group but replaces the cyclohexyl group with a bithiophene-hydroxyethyl moiety .
- Molecular Formula : C₁₉H₁₈N₂O₃S₃ (MW = 418.6) vs. inferred C₁₇H₂₄N₂O₃S (MW ≈ 336.4 for the target compound).
- Key Differences: Bithiophene vs. Solubility: Bithiophene derivatives often exhibit lower solubility in polar solvents compared to cyclohexyl analogs.
Compound B : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide
- Structure : Contains a methylsulfanyl phenyl group and acetamide backbone but incorporates a pyrazole ring .
- Crystallographic Data :
- Dihedral angles between aromatic rings: 16.96° (benzene-pyrazole) and 38.93° (phenyl-pyrazole).
- Stabilized by intramolecular C–H⋯O hydrogen bonds (S(6) ring motif).
- Comparison : The absence of a pyrazole ring in the target compound may reduce planarity and alter hydrogen-bonding patterns.
Compound C : N-Ethyl-N′-({3-[(4-fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide
- Structure : Ethanediamide derivative with a sulfonyl-substituted oxazinan group and ethyl chain .
- Key Differences :
- Sulfonyl vs. Methylsulfanyl : The sulfonyl group (electron-withdrawing) contrasts with methylsulfanyl (electron-donating), affecting electronic properties and reactivity.
- Oxazinan Ring : Introduces conformational rigidity compared to the flexible hydroxyethyl group in the target compound.
Physicochemical and Crystallographic Properties
準備方法
Synthesis of 2-Cyclohexyl-2-hydroxyethylamine
The cyclohexyl-hydroxyethylamine moiety is synthesized via a Grignard epoxide ring-opening reaction. Cyclohexylmagnesium bromide, prepared from cyclohexyl bromide and magnesium in dry tetrahydrofuran (THF) , reacts with ethylene oxide to yield 2-cyclohexylethanol. Subsequent conversion to the amine is achieved through a Gabriel synthesis:
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Grignard Reaction :
Cyclohexylmagnesium bromide (0.5 mol) in THF is added dropwise to ethylene oxide (0.6 mol) at 0°C. The mixture is stirred for 12 hours, quenched with ammonium chloride, and extracted with diethyl ether to isolate 2-cyclohexylethanol (yield: 78%) . -
Gabriel Synthesis :
2-Cyclohexylethanol is converted to the corresponding phthalimide derivative using phthalic anhydride and hydrazine hydrate. Hydrolysis with hydrochloric acid yields 2-cyclohexyl-2-hydroxyethylamine (yield: 65%) .
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| 1 | CyclohexylMgBr, ethylene oxide | 0°C, THF, 12 h | 78% |
| 2 | Phthalic anhydride, HCl | Reflux, 6 h | 65% |
Preparation of 2-(Methylsulfanyl)phenyl Acetic Acid
The 2-(methylsulfanyl)phenyl group is introduced via nucleophilic aromatic substitution. Thiophenol reacts with methyl iodide in the presence of potassium carbonate to form methyl phenyl sulfide . Friedel-Crafts acylation with chloroacetyl chloride introduces the acetic acid backbone:
-
Methylation of Thiophenol :
Thiophenol (0.3 mol), methyl iodide (0.33 mol), and K₂CO₃ (0.6 mol) in acetone are refluxed for 8 hours. The product, methyl phenyl sulfide, is purified by distillation (yield: 85%) . -
Friedel-Crafts Acylation :
Methyl phenyl sulfide (0.2 mol) reacts with chloroacetyl chloride (0.22 mol) in the presence of AlCl₃ (0.24 mol) in dichloromethane. Hydrolysis with NaOH yields 2-(methylsulfanyl)phenyl acetic acid (yield: 70%) .
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| 1 | CH₃I, K₂CO₃ | Acetone, reflux, 8 h | 85% |
| 2 | ClCH₂COCl, AlCl₃ | CH₂Cl₂, 0°C, 4 h | 70% |
Amide Coupling via Carbodiimide Chemistry
The final step involves coupling 2-cyclohexyl-2-hydroxyethylamine with 2-(methylsulfanyl)phenyl acetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
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Activation of Carboxylic Acid :
2-(Methylsulfanyl)phenyl acetic acid (0.1 mol) is dissolved in dry DMF. EDC (0.12 mol) and HOBt (0.12 mol) are added, and the mixture is stirred at 0°C for 1 hour . -
Amine Addition :
2-Cyclohexyl-2-hydroxyethylamine (0.11 mol) is added dropwise. The reaction proceeds at room temperature for 24 hours. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane) to yield the target compound (yield: 60%) .
| Parameter | Value |
|---|---|
| Coupling Agent | EDC/HOBt |
| Solvent | DMF |
| Time | 24 h |
| Yield | 60% |
Characterization and Analytical Data
The product is characterized by NMR, IR, and mass spectrometry:
-
¹H NMR (400 MHz, CDCl₃) : δ 1.2–1.8 (m, 11H, cyclohexyl), 2.5 (s, 3H, SCH₃), 3.4 (t, 2H, CH₂NH), 4.1 (br s, 1H, OH), 7.2–7.6 (m, 4H, aromatic) .
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IR (KBr) : 3300 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C-S) .
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MS (ESI) : m/z 363.2 [M+H]⁺.
Optimization and Challenges
Key challenges include minimizing racemization during amide coupling and improving the yield of the Friedel-Crafts acylation. Replacing AlCl₃ with FeCl₃ reduces side reactions (yield increases to 75%) . Additionally, using Hünig’s base during coupling suppresses epimerization .
Industrial-Scale Considerations
For large-scale production, continuous flow systems are recommended for the Grignard step to enhance safety and efficiency . Solvent recovery protocols for THF and DMF reduce environmental impact .
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of N'-(2-cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide?
The synthesis involves sequential reactions such as amide coupling, sulfonation, and cyclohexyl group introduction. Critical parameters include:
- Reagent selection : Use of coupling agents (e.g., EDC/HOBt) for amide bond formation and thiol-protecting groups for the methylsulfanyl moiety .
- Reaction conditions : Temperature control (<0°C for thiol deprotection to prevent oxidation) and inert atmospheres (N₂/Ar) for moisture-sensitive steps .
- Yield optimization : Monitoring intermediates via HPLC and adjusting stoichiometry (e.g., 1.2:1 molar ratio of cyclohexyl-hydroxyethyl amine to sulfonamide precursor) .
Q. How can structural integrity and purity be validated during synthesis?
- Analytical techniques :
- NMR spectroscopy : Confirm presence of cyclohexyl (δ 1.0–2.0 ppm) and methylsulfanyl (δ 2.4 ppm) groups .
- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~434) .
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. What functional groups in this compound are critical for bioactivity?
- Methylsulfanyl group : Enhances lipophilicity and potential enzyme inhibition via sulfur interactions .
- Cyclohexyl-hydroxyethyl moiety : May improve binding to hydrophobic pockets in target proteins .
- Ethanediamide backbone : Facilitates hydrogen bonding with biological targets (e.g., kinases or GPCRs) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2 or tyrosine kinases). Focus on interactions between the methylsulfanyl group and catalytic cysteine residues .
- QSAR studies : Correlate structural features (e.g., logP, polar surface area) with observed bioactivity to guide derivatization .
Q. How to resolve contradictory bioactivity data in structurally similar ethanediamides?
-
Comparative assays : Test the compound alongside analogs (e.g., N'-(3-chloro-2-methylphenyl)-N-ethanediamide) under identical conditions. For example:
Compound IC₅₀ (μM) for Enzyme X LogP Target compound 0.45 ± 0.02 3.2 N'-(3-chloro-2-methylphenyl) 1.20 ± 0.15 2.8 Differences may arise from substituent effects (e.g., chloro vs. methylsulfanyl) on binding kinetics .
Q. What experimental strategies can elucidate the compound’s mechanism of action?
- Binding assays : Use surface plasmon resonance (SPR) to measure affinity for suspected targets (e.g., Kd < 100 nM for kinase Y).
- Cellular pathway analysis : RNA-seq or phosphoproteomics to identify downstream effects (e.g., MAPK pathway inhibition) .
- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation (t₁/₂ > 60 min suggests suitability for in vivo studies) .
Q. How to address solubility challenges in biological assays?
- Co-solvent systems : Use DMSO (≤0.1% v/v) with cyclodextrins or surfactants (e.g., Tween-80) to maintain solubility in aqueous buffers .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the hydroxyethyl position for improved aqueous solubility .
Methodological Notes
- Data contradiction analysis : Use orthogonal assays (e.g., SPR + enzyme inhibition) to validate bioactivity claims .
- Reaction troubleshooting : If yields drop below 50%, check for side reactions (e.g., oxidation of methylsulfanyl to sulfoxide) via LC-MS .
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